Pentafluoropyridine

Catalog No.
S563635
CAS No.
700-16-3
M.F
C5F5N
M. Wt
169.05 g/mol
Availability
In Stock
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Pentafluoropyridine

CAS Number

700-16-3

Product Name

Pentafluoropyridine

IUPAC Name

2,3,4,5,6-pentafluoropyridine

Molecular Formula

C5F5N

Molecular Weight

169.05 g/mol

InChI

InChI=1S/C5F5N/c6-1-2(7)4(9)11-5(10)3(1)8

InChI Key

XTGOWLIKIQLYRG-UHFFFAOYSA-N

SMILES

C1(=C(C(=NC(=C1F)F)F)F)F

Synonyms

pentafluoropyridine

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)F)F

Nucleophilic Fluorination Reagent

PFP's strong electron-withdrawing nature makes it a valuable tool for introducing fluorine atoms into organic molecules. It acts as a nucleophilic fluorination reagent, readily replacing leaving groups like chlorine, bromine, or tosylate with fluorine. This ability enables the synthesis of a diverse range of fluorinated compounds, which are crucial in various fields, including:

  • Medicinal chemistry: Fluorine incorporation often improves the potency, metabolic stability, and blood-brain barrier penetration of drugs []. PFP facilitates the creation of novel fluorinated drug candidates.
  • Material science: Fluorine-containing materials often exhibit unique properties like improved thermal stability, electrical conductivity, and water repellency. PFP aids in the development of novel fluorinated polymers and other advanced materials [].

Deoxyfluorination of Carboxylic Acids

PFP offers a mild and efficient method for converting carboxylic acids into their corresponding acyl fluorides, essential building blocks in organic synthesis. This deoxyfluorination process involves the removal of a hydroxyl group from the carboxylic acid and its replacement with a fluorine atom. The advantages of using PFP for this transformation include:

  • Simple reaction conditions: The process can be performed under mild temperatures and without the need for expensive or hazardous reagents [].
  • Broad substrate scope: PFP reacts effectively with a variety of carboxylic acids, making it a versatile tool for diverse synthetic applications.

Building Block for Functionalized Pyridine Derivatives

PFP serves as a valuable starting material for the synthesis of diversely functionalized pyridine derivatives. Its highly reactive nature allows for facile installation of various functional groups through nucleophilic aromatic substitution (SNAr) reactions. These functionalized pyridines find applications in:

  • Drug discovery: Pyridine rings are prevalent in numerous pharmaceuticals, and PFP facilitates the creation of novel pyridine-based drug candidates with potential therapeutic benefits [].
  • Ligand design: Pyridine derivatives can act as ligands, forming complexes with metal ions. PFP helps create tailored pyridine-based ligands for various applications in catalysis or material science [].

Pentafluoropyridine is a highly fluorinated heterocyclic compound with the molecular formula C5_5F5_5N. It consists of a pyridine ring where all five hydrogen atoms have been replaced by fluorine atoms, resulting in a colorless liquid that is notable for its high stability and reactivity due to the presence of electronegative fluorine atoms. The compound is recognized for its unique electronic properties, which make it an excellent candidate for various

  • Toxicity: Limited data available on specific toxicity. However, due to its fluorinated nature, it's advisable to handle it with care, avoiding inhalation, ingestion, and skin contact.
  • Flammability: Flash point: 23 °C (4 ). Flammable liquid, proper safety protocols for handling flammable materials should be followed.
  • Reactivity: Strong Lewis base, may react with strong acids and Lewis acids.

Pentafluoropyridine exhibits significant reactivity towards nucleophilic aromatic substitution reactions due to the electron-deficient nature of the pyridine ring. The typical reaction mechanism involves a two-step addition-elimination process where nucleophiles attack the carbon atoms adjacent to the nitrogen atom in the ring. The site selectivity for these reactions generally follows the order: para > ortho > meta, with the para position being the most reactive .

Notable reactions include:

  • Nucleophilic Substitution with Hydroxybenzaldehydes: This reaction selectively occurs at the C-4 position under basic conditions, yielding various triarylmethane derivatives .
  • Reactions with Malononitrile: Under basic conditions, pentafluoropyridine reacts with malononitrile to form 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .
  • Reactions with Amidoximes: These reactions yield bis-perfluoropyridyl imidamide systems under dry conditions .

Pentafluoropyridine and its derivatives have shown promising biological activities. The incorporation of fluorine atoms typically increases lipophilicity and biological activity, making these compounds suitable for pharmaceutical applications. Some studies indicate that pentafluoropyridine derivatives can enhance the potency of drug-like systems due to their ability to interact effectively with biological targets .

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  • Pharmaceuticals: Its derivatives are explored for potential use in drug discovery and development because of their enhanced biological activities .
  • Studies on the interactions of pentafluoropyridine with various nucleophiles reveal a pattern of reactivity that is influenced by the electronic properties of both the nucleophile and the electrophilic sites on the pentafluoropyridine molecule. The regioselectivity in these interactions is crucial for designing specific chemical transformations and understanding reaction mechanisms .

    Pentafluoropyridine belongs to a class of perfluorinated heterocycles that exhibit similar chemical behavior. Here are some compounds for comparison:

    CompoundStructureUnique Features
    PerfluoropyridineC5_5F5_5NSimilar structure but may have different reactivity patterns.
    TetrafluoropyridineC5_5F4_4NFewer fluorines lead to different electronic properties and reactivity.
    TrifluoromethylpyridineC6_6H4_4F3_3NContains a trifluoromethyl group, affecting its nucleophilicity differently.

    Pentafluoropyridine is unique due to its complete fluorination, which significantly enhances its electrophilicity compared to other related compounds. This characteristic makes it particularly useful in nucleophilic aromatic substitution reactions, where selectivity and reactivity are paramount.

    The synthesis of pentafluoropyridine was first achieved in the early 1960s through the pioneering work of Richard Dickinson Chambers and Robert Haszeldine. Initial routes involved high-temperature halogen exchange reactions, such as the treatment of pentachloropyridine with potassium fluoride at temperatures exceeding 450°C in autoclaves. These methods were laborious and low-yielding, prompting refinements. Chambers developed a scalable two-stage process:

    • Chlorination: Pyridine was exhaustively chlorinated using chlorine gas and phosphorus pentachloride to yield pentachloropyridine.
    • Fluorination: Halogen exchange with potassium fluoride produced pentafluoropyridine in yields up to 83%.

    This breakthrough facilitated commercial availability, enabling widespread exploration of its reactivity. By the 1970s, pentafluoropyridine had become a staple in fluoropolymer synthesis and nucleophilic aromatic substitution (SNAr) chemistry.

    Molecular Identity and Classification

    Pentafluoropyridine belongs to the class of perfluoroheteroaromatics, distinguished by its fully fluorinated pyridine ring. Key molecular characteristics include:

    PropertyValueSource
    Molecular formulaC₅F₅N
    Molecular weight169.05 g/mol
    Density1.609 g/mL
    Boiling point84°C
    Refractive index1.386
    Dipole moment0.98 D

    The molecule’s planar geometry and electron-deficient aromatic system arise from the strong electron-withdrawing effects of fluorine atoms, which activate the ring toward nucleophilic attack, particularly at the para (4-position) and ortho (2,6-positions) sites.

    Significance in Organofluorine Chemistry

    Pentafluoropyridine’s reactivity profile has cemented its role in three key areas:

    • Synthetic Building Block:
      • Acyl Fluoride Synthesis: Acts as a deoxyfluorinating agent, converting carboxylic acids to acyl fluorides under mild conditions (e.g., 93% yield for ibuprofen acyl fluoride).
      • Macrocycle Construction: Facilitates SNAr reactions with diamines to form tetrahydropyrido[3,4-b]pyrazine scaffolds, critical in drug discovery.
      • Polymer Chemistry: Serves as a monomer in fluorinated elastomers and coatings, enhancing thermal stability and chemical resistance.
    • Agrochemical Development:

      • Intermediate in synthesizing herbicides such as Starane® (fluroxypyr), derived from 2,4,6-trifluoro-3,5-dichloropyridine, a precursor accessible via pentafluoropyridine.
    • Mechanistic Studies:

      • Model substrate for investigating SNAr kinetics and regioselectivity, providing insights into negative Friedel-Crafts alkylation and photochemical rearrangements.

    Nomenclature Systems and Chemical Identification Parameters

    Pentafluoropyridine is systematically identified through multiple nomenclature frameworks and chemical identifiers:

    Identifier TypeValueSource
    IUPAC Name2,3,4,5,6-Pentafluoropyridine
    CAS Registry Number700-16-3
    EC Number211-839-9
    PubChem CID69690
    SMILESC1(=C(C(=NC(=C1F)F)F)F)F

    Synonymous designations include perfluoropyridine and 2,3,4,5,6-pentafluoropyridine, reflecting its fully substituted structure. Spectroscopic fingerprints, such as ¹⁹F NMR signals at 18.1 ppm for acyl fluorides and distinct IR absorptions for C-F stretches, further aid characterization.

    Pentafluoropyridine exhibits a unique electronic structure characterized by the interplay between the electron-deficient pyridine ring and the highly electronegative fluorine substituents. The compound possesses a ground state electronic configuration designated as S₀ (singlet ground state), with ultrafast dynamics studies revealing excitation to the ¹¹B₂ (ππ*) electronic state when subjected to 255 nanometer pump wavelength radiation [1].

    The molecular orbital analysis reveals that pentafluoropyridine contains eleven π-molecular orbitals, with the highest three being unoccupied [2]. The conventional aromatic orbitals are shown in black, while the additional π-orbitals created by fluorine substitution appear at lower energies. Notably, the highest of the new π-orbitals caused by fluorine atoms is approximately 2.35 electron volts lower in energy than the lowest of the original six orbitals [2]. This significant energy separation demonstrates the profound stabilizing effect of fluorine substitution on the π-system.

    The electronic structure calculations at the RI-SCS-CC2 and XMCQDPT2 levels of theory have identified vibronic coherence between the ¹¹B₂ (ππ) and ¹¹A₂ (πσ) electronic states [1]. The oscillating components observed in femtosecond time-resolved spectroscopy correspond to frequencies of 72, 144, 251, and 281 inverse centimeters, representing b₁ symmetry coupling modes [1].

    The frontier molecular orbitals exhibit characteristic features where the HOMO (Highest Occupied Molecular Orbital) primarily consists of π-bonding orbitals, while the LUMO (Lowest Unoccupied Molecular Orbital) comprises π*-antibonding orbitals [2]. The calculated band gap of 5.9955 electron volts indicates substantial electronic stability and reduced reactivity compared to non-fluorinated pyridine [2].

    Resonance effects in pentafluoropyridine are significantly altered compared to pyridine due to the presence of five fluorine atoms. Each fluorine atom contributes a new π-orbital in conjugation with the aromatic ring, creating lower energy orbitals that exhibit increasing antibonding character as more fluorines are added [2]. This pattern results in enhanced bonding character around the ring for the first three fluorine substitutions, with subsequent substitutions introducing primarily antibonding interactions.

    Carbon-Fluorine Bond Properties in the Pyridine Framework

    The carbon-fluorine bonds in pentafluoropyridine represent some of the strongest single bonds in organic chemistry, with bond dissociation energies reaching up to 130 kilocalories per mole [3]. The average carbon-fluorine bond length in pentafluoropyridine is measured at 1.329102 ångströms [2], which is notably shorter than carbon-fluorine bonds in partially fluorinated pyridines.

    The bond length data reveals a systematic trend where increased fluorination leads to shorter carbon-fluorine bonds. For comparison, 2-fluoropyridine exhibits an average carbon-fluorine bond length of 1.34431 ångströms, while 3-fluoropyridine shows 1.34824 ångströms [2]. This shortening effect in pentafluoropyridine reflects the cumulative electronic influence of multiple fluorine substituents.

    The carbon-fluorine bond strength in pentafluoropyridine varies according to position relative to the nitrogen atom. Computational studies using density functional theory have identified that the carbon-fluorine bond at the 4-position (para to nitrogen) exhibits the lowest activation barrier for cleavage [4] [5]. This positional selectivity arises from the electronic environment created by the nitrogen heteroatom and the electron-withdrawing effects of the remaining fluorine atoms.

    Experimental studies with zerovalent nickel complexes demonstrate that carbon-fluorine bond activation occurs preferentially at the 2-position (ortho to nitrogen) through a metallophosphorane intermediate stabilized by neighboring group assistance from the pyridyl nitrogen [5]. This selectivity contrasts with platinum reagents, which activate exclusively at the 4-position through different mechanistic pathways [5].

    The unique reactivity patterns observed in pentafluoropyridine reflect the balance between the inherent carbon-fluorine bond strength and the electronic activation provided by the pyridine framework. The typical regioselectivity ratio for nucleophilic substitution follows the pattern 4-position > 2-position >> 3-position, with ratios approximately 85:12:3 [6].

    Nitrogen-Ring Interactions and Basicity Considerations

    Pentafluoropyridine exhibits dramatically reduced basicity compared to pyridine, with a predicted pKa value of -12.08±0.28 [7]. This represents a reduction of over 17 pKa units compared to pyridine (pKa = 5.2), making pentafluoropyridine essentially non-basic under normal conditions. Protonation requires the use of superacids, highlighting the profound effect of fluorine substitution on the nitrogen lone pair availability [8].

    The gas-phase proton affinity of pentafluoropyridine is measured at 764.9 kilojoules per mole, with a corresponding gas basicity of 733.0 kilojoules per mole [9]. These values are substantially lower than those of pyridine, reflecting the electron-withdrawing influence of the five fluorine substituents on the nitrogen lone pair.

    The nitrogen atom in pentafluoropyridine participates in unique intermolecular interactions that differ markedly from pyridine. Rotational spectroscopy studies of pentafluoropyridine-water complexes reveal the formation of lone pair⋯π-hole interactions rather than traditional hydrogen bonding [10]. In these complexes, the water molecule lies above the aromatic ring with oxygen lone pairs pointing toward the ring center, creating a more stable interaction than conventional in-plane oxygen-hydrogen⋯nitrogen hydrogen bonds [10].

    The full ring fluorination creates a π-hole above the pyridine ring, inverting the electron density distribution compared to typical π-clouds found in benzene and pyridine [10]. This electronic reorganization makes pentafluoropyridine capable of acting as a π-hole acceptor in non-covalent interactions, a property absent in non-fluorinated pyridines.

    Matrix infrared spectroscopy studies with hydrogen chloride demonstrate that fluorination systematically weakens hydrogen bonding interactions [11]. The pentafluoropyridine-hydrogen chloride complex shows no proton transfer in dielectric media up to ε = 20.0, contrasting with partially fluorinated pyridines that undergo proton transfer at much lower dielectric constants [11].

    The electron density analysis reveals that fluorine atoms at the 2- and 6-positions have the most pronounced effect on reducing basicity [11]. This positional effect explains why substitution patterns involving ortho-fluorines produce the most dramatic decreases in nitrogen basicity among fluorinated pyridines.

    Comparative Analysis with Non-fluorinated Pyridines

    The comparative analysis between pentafluoropyridine and pyridine reveals fundamental differences in physical, chemical, and electronic properties. The dipole moment of pentafluoropyridine (1.26 D) is significantly lower than that of pyridine (2.24 D), reflecting the electronic redistribution caused by fluorine substitution [8].

    The boiling point comparison shows that pentafluoropyridine (83-84°C) has a substantially lower boiling point than pyridine (115°C) [8]. This counterintuitive trend, despite the higher molecular weight of pentafluoropyridine, results from dramatically reduced intermolecular forces due to the very low basicity and altered electronic structure [8].

    Electronic property comparisons reveal that pentafluoropyridine exhibits enhanced polarizability (10.0057 ų) compared to pyridine (9.4610 ų) [2]. The band gap analysis shows that pentafluoropyridine (5.9955 eV) has a smaller band gap than pyridine (6.0847 eV), indicating greater electronic delocalization despite the electron-withdrawing fluorine substituents [2].

    The HOMA (Harmonic Oscillator Model of Aromaticity) values provide insight into aromatic character changes. Pentafluoropyridine shows a HOMA value of 0.4205, significantly lower than pyridine's 0.7254, indicating reduced aromatic character due to fluorination [2]. This reduction reflects the electronic perturbation caused by the electron-withdrawing fluorine atoms.

    Reactivity patterns differ markedly between the compounds. While pyridine readily undergoes electrophilic aromatic substitution, pentafluoropyridine is highly susceptible to nucleophilic aromatic substitution due to the electron-deficient nature imparted by fluorine substituents [12]. The activation energy for nucleophilic attack on pentafluoropyridine is substantially lower than for pyridine, making it a highly reactive electrophile [13].

    Chemical stability comparisons show that pentafluoropyridine exhibits enhanced resistance to oxidation and thermal decomposition under dry conditions compared to pyridine. However, pentafluoropyridine is more susceptible to nucleophilic attack and hydrolysis under basic conditions, forming products such as 2,3,5,6-tetrafluoro-4-hydroxypyridine [8].

    Stability Under Various Conditions

    Pentafluoropyridine demonstrates exceptional thermal stability under anhydrous conditions, maintaining structural integrity at temperatures up to 100°C without observable decomposition [14]. This thermal stability stems from the strength of the carbon-fluorine bonds and the electron-deficient aromatic system that resists oxidative degradation.

    Under ambient atmospheric conditions, pentafluoropyridine remains stable as a colorless liquid with a density of 1.54 grams per milliliter at 25°C [15]. The compound exhibits a flash point of 25°C, requiring appropriate handling precautions due to its flammable nature [16]. Storage under inert atmosphere at 2-8°C is recommended for long-term stability [16].

    Aqueous stability varies significantly with pH conditions. In neutral aqueous environments, pentafluoropyridine shows limited solubility and moderate stability. However, treatment with 40% aqueous sodium hydroxide results in partial hydrolysis, yielding 2,3,5,6-tetrafluoro-4-hydroxypyridine in 58% yield [8]. More aggressive conditions using hot aqueous sodium hydroxide lead to complete degradation within 12 hours, producing ammonia, carbonate, fluoride ions, and 3,5,6-trifluoro-2,4-dihydroxypyridine in 20% yield [8].

    The compound's stability in organic solvents is generally excellent, with no reported decomposition in common aprotic solvents such as acetonitrile, dimethyl sulfoxide, and dichloromethane. This stability makes pentafluoropyridine suitable for use in various synthetic applications requiring prolonged reaction times.

    Under photochemical conditions, pentafluoropyridine can undergo electronic excitation leading to reactive intermediates. Ultrafast spectroscopy studies reveal that excitation at 255 nanometers initiates wavepacket motion along out-of-plane vibrational modes, creating temporary reactive species [1]. However, these excited states typically relax rapidly without permanent chemical change under normal conditions.

    Catalytic conditions can dramatically alter pentafluoropyridine stability. Transition metal catalysts, particularly those containing phosphine ligands, can activate carbon-fluorine bonds through oxidative addition or phosphine-assisted mechanisms [5]. The activation barriers vary with the metal center and reaction conditions, with nickel complexes preferentially activating the 2-position and platinum complexes favoring the 4-position [5].

    Electrochemical stability studies indicate that pentafluoropyridine can serve as an additive in battery electrolytes, where it forms protective films on electrode surfaces [17]. Under these conditions, the compound demonstrates good stability while providing beneficial interfacial properties for lithium-ion battery applications.

    XLogP3

    2

    GHS Hazard Statements

    Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (97.96%): Flammable liquid and vapor [Warning Flammable liquids];
    H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (85.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H314 (10.2%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H332 (85.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Corrosive;Irritant

    Other CAS

    700-16-3

    Wikipedia

    Pentafluoropyridine

    Dates

    Last modified: 08-15-2023

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